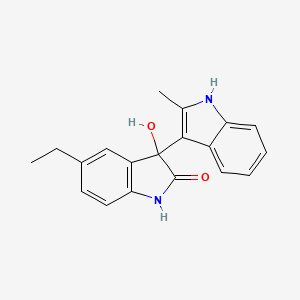![molecular formula C13H20ClNOS B4407882 4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)
4-[3-(phenylthio)propyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[3-(phenylthio)propyl]morpholine hydrochloride is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a derivative of morpholine and has been shown to have unique properties that make it useful in a range of applications. In
Applications De Recherche Scientifique
4-[3-(phenylthio)propyl]morpholine hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for various diseases. For example, studies have shown that this compound has anti-tumor activity and could be used in the treatment of cancer. Additionally, it has been shown to have potential as an anti-inflammatory agent and could be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-[3-(phenylthio)propyl]morpholine hydrochloride is not well understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in cancer development. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which could explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which could explain its anti-tumor activity. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. However, the exact mechanisms underlying these effects are not well understood and require further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(phenylthio)propyl]morpholine hydrochloride in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been extensively studied in the literature, which means that there is a wealth of information available about its properties and potential applications. However, one limitation is that its mechanism of action is not well understood, which could make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research involving 4-[3-(phenylthio)propyl]morpholine hydrochloride. One area of interest is in the development of new therapeutic agents based on this compound. For example, researchers could explore the use of this compound in combination with other drugs to enhance its anti-tumor or anti-inflammatory effects. Additionally, researchers could investigate the mechanism of action of this compound in more detail to better understand its effects and potential applications. Finally, researchers could explore the use of this compound in other scientific fields, such as materials science or catalysis.
Propriétés
IUPAC Name |
4-(3-phenylsulfanylpropyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-5-13(6-3-1)16-12-4-7-14-8-10-15-11-9-14;/h1-3,5-6H,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVPVKOHVIRKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



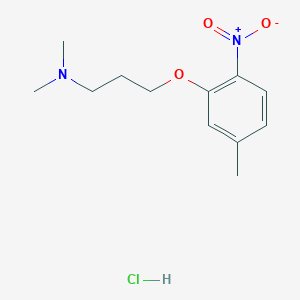
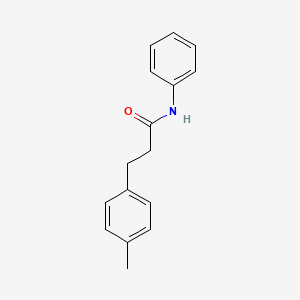
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)
![2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407830.png)
![5-chloro-2-[2-(2-morpholin-4-ylethoxy)ethoxy]benzaldehyde hydrochloride](/img/structure/B4407835.png)
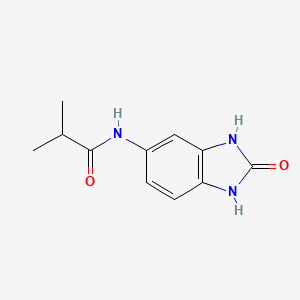
![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4407852.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}-N-isopropylacetamide](/img/structure/B4407861.png)
![1-{2-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4407864.png)
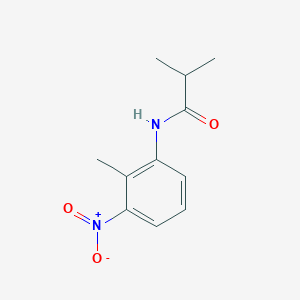
![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
